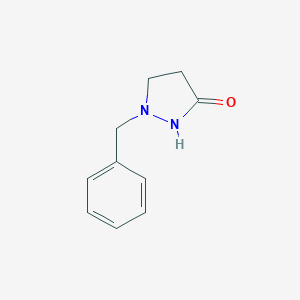

1-Benzylpyrazolidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZNPLRKGDSLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405060 | |

| Record name | 1-benzylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666603 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17826-70-9 | |

| Record name | 1-benzylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 1-Benzylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of 1-Benzylpyrazolidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical and physical characteristics, outlines a general synthesis protocol, and discusses the broader biological context of the pyrazolidinone scaffold.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 17826-70-9, possesses a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . While comprehensive experimental data remains limited in publicly accessible literature, the following table summarizes the available quantitative information.

| Property | Value | Source |

| Molecular Formula | C10H12N2O | [1] |

| Molecular Weight | 176.22 g/mol | |

| Boiling Point | 269.9 °C at 760 mmHg | [2] |

| Water Solubility | 8 µg/mL (calculated) | [1] |

| CAS Number | 17826-70-9 | [1] |

Synthesis of this compound

A general synthetic route to this compound involves the reaction of benzylhydrazine with an acrylic acid ester, such as ethyl acrylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

General Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylhydrazine and a suitable solvent, such as ethanol.

-

Addition of Reactant: Slowly add ethyl acrylate to the solution of benzylhydrazine. An excess of the acrylate may be used.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to facilitate both the initial Michael addition and the subsequent intramolecular cyclization to form the pyrazolidinone ring.

-

Work-up and Purification: After the reaction is complete (monitored by an appropriate method such as TLC), the solvent is removed under reduced pressure. The resulting crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: General synthesis workflow for this compound.

Biological Activity Context

Direct studies on the biological activity of this compound are not extensively reported in the available literature. However, the broader class of pyrazolidin-3-one derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological applications.

Derivatives of the pyrazolidinone core have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Various substituted pyrazolidin-3-ones have demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Activity: The pyrazolidinone scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential as anticonvulsant, antidepressant, and neuroprotective agents.

The potential biological activity of a pyrazolidinone derivative can be conceptualized as a function of its interaction with specific biological targets. This relationship is illustrated in the following diagram:

Caption: Conceptual pathway from compound to biological effect.

It is important to note that the specific biological activities of this compound would need to be determined through dedicated experimental evaluation. The information on related compounds serves as a rationale for its potential as a scaffold in drug discovery programs.

Conclusion

This compound is a pyrazolidinone derivative for which basic chemical and physical data are emerging. While detailed experimental protocols and biological activity studies for this specific compound are not yet widely published, the general synthetic route is understood, and the broader class of pyrazolidinones shows significant promise in medicinal chemistry. Further research is warranted to fully characterize the properties and potential applications of this compound.

References

An In-depth Technical Guide to 1-Benzylpyrazolidin-3-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpyrazolidin-3-one, focusing on its chemical structure, nomenclature, and the broader context of the pyrazolidin-3-one class of compounds. Due to the limited availability of specific experimental data for this precise molecule in public databases, this document leverages information on closely related analogs and the general chemical properties of the pyrazolidin-3-one scaffold to offer valuable insights for research and development.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

Chemical Structure:

This compound consists of a saturated five-membered heterocyclic ring containing two adjacent nitrogen atoms, known as a pyrazolidine ring. A carbonyl group is located at the 3-position of this ring, and a benzyl group is attached to the nitrogen atom at the 1-position.

IUPAC Name:

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

| Reactivity | The pyrazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The secondary amine in the ring also presents a site for further functionalization. |

Synthesis of Pyrazolidin-3-ones: A General Protocol

The synthesis of 1-substituted pyrazolidin-3-ones is a well-established process in organic chemistry. A common and effective method involves the cyclization of a β-amino ester or a related derivative with hydrazine or a substituted hydrazine.

General Experimental Protocol for the Synthesis of 1-Substituted Pyrazolidin-3-ones:

-

Reaction Setup: A solution of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) is prepared in a suitable solvent, such as ethanol.

-

Nucleophilic Addition: Benzylhydrazine is added to the solution. The reaction mixture is then heated under reflux for several hours. This step involves the Michael addition of the hydrazine to the unsaturated ester.

-

Cyclization: The intermediate adduct undergoes intramolecular cyclization, often facilitated by the elevated temperature, to form the pyrazolidin-3-one ring.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, to yield the pure this compound.

Caption: General synthetic workflow for this compound.

Potential Biological Activity and Applications

The pyrazolidin-3-one scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of pyrazolidin-3-one have been reported to exhibit a wide range of pharmacological activities.

Established Activities of the Pyrazolidin-3-one Class:

-

Anti-inflammatory: Many pyrazolidinone derivatives have shown potent anti-inflammatory effects.

-

Analgesic: The scaffold is present in compounds with pain-relieving properties.

-

Antimicrobial: Research has demonstrated the antibacterial and antifungal potential of certain pyrazolidin-3-ones.[1]

-

Central Nervous System (CNS) Activity: Some derivatives have been investigated for their effects on the CNS, including antidepressant and anticonvulsant activities.[1]

Given these precedents, this compound is a promising candidate for further investigation in various drug discovery programs. The benzyl group may influence the compound's lipophilicity and its interaction with biological targets, potentially leading to novel pharmacological profiles.

Caption: Potential applications of the pyrazolidin-3-one scaffold.

Future Directions and Conclusion

While specific experimental data on this compound is sparse, its structural relationship to a class of compounds with significant and diverse biological activities makes it a molecule of interest for further research. Future studies should focus on its synthesis, purification, and comprehensive characterization, followed by screening for a range of biological activities. The insights provided in this guide, based on the well-understood chemistry of the pyrazolidin-3-one scaffold, offer a solid foundation for initiating such research endeavors. The versatility of this core structure suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents.

References

1-Benzylpyrazolidin-3-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpyrazolidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and discusses its potential mechanisms of action.

Core Compound Information

This compound is a derivative of pyrazolidinone, a class of compounds known for a range of biological activities. The core structure consists of a five-membered pyrazolidine ring with a ketone group at the 3-position and a benzyl group attached to one of the nitrogen atoms.

| Property | Value | Source |

| CAS Number | 17826-70-9 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis Protocol

Reaction Scheme:

A potential synthetic route involves the condensation of a benzylhydrazine with an acrylic acid derivative, followed by cyclization.

Experimental Protocol: Synthesis of Pyrazolidin-3-one Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of an appropriate acrylate, such as ethyl acrylate, and a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., acetic acid).

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Biological Activity and Experimental Protocols

Pyrazolidinone derivatives have been reported to possess a variety of biological activities, most notably antimicrobial and anti-inflammatory effects.[2] The following sections detail the experimental protocols to evaluate these activities for this compound.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed using the modified Kirby-Bauer method, also known as the disc diffusion technique.[2]

Experimental Protocol: Disc Diffusion Assay

-

Preparation of Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Inoculation: Spread the microbial suspension uniformly over the surface of a sterile agar plate.

-

Application of Test Compound: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place these discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and discs with standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be evaluated through in vitro and in vivo assays. A common in vitro method is the cyclooxygenase (COX) inhibition assay, as many anti-inflammatory drugs act by inhibiting COX enzymes.[3] An established in vivo model is the carrageenan-induced paw edema test in rodents.[3][4]

Experimental Protocol: In Vitro COX Inhibition Assay [3]

-

Enzyme and Substrate Preparation: Use purified recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the substrate for COX enzymes.

-

Assay Procedure: In a 96-well plate, combine the assay buffer, a heme cofactor, and varying concentrations of this compound. Add the COX-1 or COX-2 enzyme to each well and incubate.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid. The peroxidase activity of COX is then measured colorimetrically by monitoring the oxidation of a chromogenic substrate at a specific wavelength.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema [3][4]

-

Animal Grouping: Use adult rats or mice, divided into a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound).

-

Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each test group compared to the control group.

Potential Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of many pyrazolidinone derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for this compound via the COX pathway.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Benzylpyrazolidin-3-one

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and key experimental data related to 1-Benzylpyrazolidin-3-one and the broader pyrazolidin-3-one class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activities, and therapeutic potential of this heterocyclic scaffold.

Introduction: The Rise of Pyrazolidinones

While a singular "discovery" event for this compound is not prominently documented in scientific literature in the same vein as landmark discoveries like penicillin, its history is intrinsically linked to the broader exploration of pyrazolidinone chemistry. The importance of pyrazolidinone-containing molecules has grown significantly due to their diverse pharmacological applications.[1] These compounds are recognized for a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1] The history of this compound is therefore a story of chemical synthesis and the subsequent investigation of its biological potential.

Synthesis and Chemical Properties

The creation of this compound and its derivatives is a cornerstone of its history. The synthesis of the pyrazolidin-3-one core typically involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon.

A general synthetic approach is outlined in the workflow below:

References

Technical Guide: Spectroscopic Analysis of 1-Benzylpyrazolidin-3-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the expected spectroscopic data for 1-Benzylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, published dataset for this compound, this guide presents data from structurally related compounds to serve as a reference for analytical and characterization purposes. The methodologies described are standard protocols applicable to the analysis of such heterocyclic systems.

Introduction

This compound is a derivative of the pyrazolidinone core, a scaffold that has garnered significant attention in pharmaceutical research due to its association with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characterization of such molecules is fundamental to understanding their chemical behavior and advancing drug discovery efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide outlines the expected spectroscopic signatures for this compound and provides standardized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Table 1: 1H NMR Spectroscopic Data

| Proton Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Reference Compound & Observed Shift (δ, ppm) |

| Benzyl CH2 | 4.0 - 5.0 | 1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole: 5.55 (s, 2H)[1] |

| Aromatic CH (ortho, meta, para) | 7.2 - 7.5 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenylamine: 7.29-7.40 (m, 5H)[1] |

| Pyrazolidinone CH2-C=O | 2.4 - 2.8 | Data not available |

| Pyrazolidinone N-CH2 | 3.0 - 3.5 | Data not available |

| Pyrazolidinone NH | 7.0 - 8.5 (broad) | Data not available |

Note: The expected chemical shifts are estimations based on standard 1H NMR chemical shift tables and data from related structures. "s" denotes a singlet, and "m" denotes a multiplet.

Table 2: 13C NMR Spectroscopic Data

| Carbon Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Reference Compound & Observed Shift (δ, ppm) |

| Carbonyl C=O | 165 - 175 | Substituted Pyrazolidine-3,5-dione: 165.5 – 170.3[2] |

| Benzyl CH2 | 50 - 60 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenylamine: 54.2[1] |

| Aromatic C (quaternary) | 135 - 140 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazole: 137.1[1] |

| Aromatic CH | 127 - 130 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazole: 127.2, 128.1, 128.87, 128.91[1] |

| Pyrazolidinone CH2-C=O | 30 - 40 | Data not available |

| Pyrazolidinone N-CH2 | 40 - 50 | Data not available |

Note: The expected chemical shifts are estimations based on standard 13C NMR chemical shift tables and data from related structures.

Table 3: IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm-1) | Reference Compound & Observed Peak (cm-1) |

| N-H Stretch | 3200 - 3400 (broad) | Amine N-H Stretch: 3500 - 3300 (m)[3] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H Stretch: ~3030 (v)[3] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Alkyl C-H Stretch: 2950 - 2850 (m or s)[3] |

| C=O Stretch (Amide/Lactam) | 1650 - 1690 (strong) | Amide C=O Stretch: 1690 - 1630 (s)[3] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic C=C Bending: 1700 - 1500 (m,m)[3] |

| C-N Stretch | 1020 - 1250 | C-N stretch: 1029-1200[4] |

Note: "s" denotes a strong absorption, "m" a medium, and "v" a variable intensity. The expected wavenumbers are based on standard IR absorption tables.

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Fragmentation Pattern Notes |

| [M]+ (Molecular Ion) | 176.21 | The molecular ion peak is expected. |

| [M-C7H7]+ | 85 | Loss of the benzyl group is a common fragmentation pathway. |

| [C7H7]+ | 91 | The benzyl cation (tropylium ion) is a very stable and common fragment. |

Note: The expected m/z values are calculated based on the molecular formula of this compound (C10H12N2O). Fragmentation patterns are predicted based on common fragmentation rules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.

-

1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the TMS signal.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z).

-

ESI-MS: The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent molecular ion peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Pharmacological Landscape of Pyrazolidinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazolidinone derivatives, focusing on their anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in ongoing research and drug development efforts.

Anti-inflammatory and Analgesic Activities

Pyrazolidinone derivatives have long been recognized for their potent anti-inflammatory and analgesic effects, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory and Analgesic Data

The following table summarizes the anti-inflammatory and analgesic activities of selected pyrazolidinone derivatives.

| Compound | Test Model | Result | Reference |

| Pyrazolidinone Derivative N9 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: 1.08 (after 1h) | [1] |

| Pyrazolidinone Derivative N8 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: -0.13 (after 1h) | [1] |

| Pyrazolidinone Derivative N7 | Cotton granuloma test | Relative activity to celecoxib: 1.13 | [1] |

| Pyrazolidinone Derivative N6 | Cotton granuloma test | Relative activity to celecoxib: 0.86 | [1] |

| Pyrazole Derivative PYZ16 | In vitro COX-2 Inhibition | IC50 = 0.52 µM | [2] |

| Pyrazole Derivative PYZ16 | In vivo Anti-inflammatory | 64.28% inhibition | [2] |

| Pyrazole Derivative PYZ32 | In vitro COX-2 Inhibition | IC50 = 0.5 µM | [2] |

| Pyrazolyl-thiazolidinone 16a | In vitro COX-2 Inhibition | Selectivity Index = 134.6 | [3] |

| Pyrazolyl-thiazolidinone 18f | In vitro COX-2 Inhibition | Selectivity Index = 42.13 | [3] |

Key Experimental Protocols

This widely used model assesses the in vivo anti-inflammatory activity of compounds.[4][5][6]

Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and leukotrienes. A reduction in the resulting paw edema indicates anti-inflammatory activity.

Protocol:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: Test compounds, vehicle (for control), and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume/thickness in the control group and Vt is the mean paw volume/thickness in the test group.

This test is a common method for screening peripheral analgesic activity.[7][8][9][10][11]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of hind limbs). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

-

Animals: Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and test groups.

-

Compound Administration: Test compounds, vehicle, and the standard drug are administered.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.

Signaling Pathway

Caption: Mechanism of anti-inflammatory action of pyrazolidinone derivatives via COX inhibition.

Anticancer Activity

Several pyrazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of representative pyrazolidinone and related pyrazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | [3] |

| Pyrazolyl-thiazolidinone 16a | A549 (Lung) | 1.64 | [3] |

| Pyrazolyl-thiazolidinone 18f | MCF-7 (Breast) | 6.25 | [3] |

| Pyrazolyl-thiazolidinone 18f | A549 (Lung) | 14.3 | [3] |

| Pyrazole Derivative PYZ16 | In vivo Anti-inflammatory | 64.28% inhibition | [2] |

| Pyrazole Derivative PYZ32 | In vitro COX-2 Inhibition | IC50 = 0.5 µM | [2] |

Key Experimental Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolidinone derivatives.[12][13][14][15][16]

Antimicrobial Activity

Pyrazolidinone derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazolidinone and related pyrazole derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | E. coli | 0.25 | [11] |

| Pyrazole Derivative 4 | S. epidermidis | 0.25 | [11] |

| Pyrazole Derivative 2 | A. niger | 1 | [11] |

| Pyrazole Derivative 3 | M. audouinii | 0.5 | [11] |

Key Experimental Protocol

This method is a standardized and quantitative technique for determining the antimicrobial susceptibility of microorganisms.[17][18][19][20][21]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the wells of a 96-well plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anticonvulsant Activity

Certain pyrazolidinone derivatives have demonstrated significant anticonvulsant properties in preclinical models.

Quantitative Anticonvulsant Data

The following table presents the anticonvulsant activity of selected pyrazolidinone and related derivatives in the Maximal Electroshock (MES) test.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Carbamazepine (Standard) | Mice | 11.8 | [22] |

| Valproic Acid (Standard) | Mice | 216.9 | [22] |

| PRAX-628 | Mice | 1.9 | [23] |

Key Experimental Protocol

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[24][25][26][27][28]

Principle: An electrical stimulus is delivered to a rodent to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Protocol:

-

Animals: Male albino mice or rats are used.

-

Grouping: Animals are divided into control, standard (e.g., Phenytoin or Carbamazepine), and test groups.

-

Compound Administration: Administer the test compound, vehicle, or standard drug via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded, and the ED50 (the dose that protects 50% of the animals) can be calculated.

Experimental Workflow

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Antidepressant and MAO Inhibitory Activities

Pyrazolidinone and its analogs have been investigated for their potential as antidepressant agents, with some exhibiting inhibitory activity against monoamine oxidase (MAO) enzymes.

Quantitative Antidepressant and MAO Inhibitory Data

The following table summarizes the MAO inhibitory activity of selected pyrazolidinone-related compounds.

| Compound | Enzyme | IC50 (µM) | Reference |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | [29] |

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | [29] |

| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | [29] |

| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | [29] |

Key Experimental Protocols

The FST is a common behavioral test used to screen for antidepressant activity in rodents.[30][31][32][33][34]

Principle: When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.

Protocol:

-

Animals: Mice or rats are used.

-

Apparatus: A transparent cylindrical container filled with water.

-

Procedure: Animals are individually placed in the water-filled cylinder. A pre-test session may be conducted 24 hours prior to the test session.

-

Compound Administration: Test compounds, vehicle, or a standard antidepressant (e.g., Imipramine) are administered before the test session.

-

Observation: The duration of immobility is recorded during the test session (typically 5-6 minutes).

-

Data Analysis: The reduction in immobility time in the test group compared to the control group is calculated.

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[35][36][37][38][39]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal. A decrease in the signal in the presence of a test compound indicates MAO inhibition.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine or a specific substrate for each isoform).

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a detection reagent system (e.g., horseradish peroxidase and a fluorogenic probe), and the test compound at various concentrations.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value for each MAO isoform.

Signaling Pathway

Caption: Mechanism of MAO inhibition by pyrazolidinone derivatives leading to an antidepressant effect.

References

- 1. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. saspublishers.com [saspublishers.com]

- 9. benchchem.com [benchchem.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. benchchem.com [benchchem.com]

- 21. Broth microdilution susceptibility testing. [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. praxismedicines.com [praxismedicines.com]

- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 25. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 27. benchchem.com [benchchem.com]

- 28. scispace.com [scispace.com]

- 29. brieflands.com [brieflands.com]

- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 31. animal.research.wvu.edu [animal.research.wvu.edu]

- 32. scispace.com [scispace.com]

- 33. researchgate.net [researchgate.net]

- 34. conductscience.com [conductscience.com]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 38. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

Theoretical Examination of 1-Benzylpyrazolidin-3-one: A Molecular Structure Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 1-position of the pyrazolidinone ring plays a crucial role in modulating this biological activity. This technical guide focuses on the theoretical studies of the molecular structure of 1-Benzylpyrazolidin-3-one, providing a comprehensive overview of its conformational landscape, electronic properties, and spectroscopic features through computational analysis. The insights presented herein are valuable for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

While direct experimental and extensive theoretical data for this compound is not abundant in publicly accessible literature, this guide synthesizes information from studies on closely related pyrazolidine derivatives to provide a robust theoretical framework. The methodologies and representative data are based on established computational chemistry practices for similar molecular structures.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a five-membered pyrazolidin-3-one ring with a benzyl group attached to the N1 atom. The pyrazolidine ring is not planar and can adopt various conformations. Theoretical studies on pyrazolidine derivatives suggest that the ring typically exists in an envelope or twisted conformation to minimize steric strain.

A complete conformational analysis of pyrazolidines is essential for understanding their chemical behavior. The flexibility of the five-membered ring and the rotation around the N-C bond of the benzyl substituent lead to several possible conformers. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule.

Theoretical Spectroscopic Data

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The following tables present representative theoretical values for this compound based on computational studies of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated to aid in the structural elucidation of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| CH₂ (ring) | ~2.5-3.0 | ~35-40 |

| CH₂ (benzyl) | ~4.5-5.0 | ~50-55 |

| CH (aromatic) | ~7.2-7.4 | ~127-129 |

| C (aromatic ipso) | - | ~135-140 |

Infrared (IR) Spectroscopy

Vibrational frequency calculations can predict the characteristic IR absorption bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (if present) | ~3200-3400 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2950 |

| C=O Stretch | ~1680-1720 |

| C-N Stretch | ~1200-1350 |

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

| Parameter | Representative Value |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Detailed Methodologies

The theoretical data presented in this guide are typically obtained through the following computational protocols.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of molecules.

Protocol:

-

Initial Geometry Construction: The initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a functional such as B3LYP with a basis set like 6-311G(d,p). This process finds the minimum energy structure.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed at the B3LYP/6-311+G(2d,p) level of theory to predict ¹H and ¹³C NMR chemical shifts.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the optimized structure to calculate the energy gap and visualize the orbital distributions.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular structure of this compound. By leveraging computational methodologies applied to analogous structures, we have outlined the key conformational, spectroscopic, and electronic properties of this molecule. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation and the design of novel pyrazolidinone-based compounds with enhanced therapeutic potential. Further dedicated experimental and computational studies on this compound are warranted to validate and expand upon the theoretical insights provided herein.

A Comprehensive Review of 1-Benzylpyrazolidin-3-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse and significant pharmacological activities. As cyclic hydrazides of 3-hydrazinopropanoic acids, these compounds have garnered considerable attention over the past few decades. The incorporation of various substituents onto the pyrazolidin-3-one core allows for the fine-tuning of its biological profile, leading to the development of potent therapeutic agents. Among these, 1-benzylpyrazolidin-3-one and its analogs have emerged as a promising class of compounds with a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

This in-depth technical guide provides a comprehensive literature review of this compound and its analogs. It covers their synthesis, structure-activity relationships (SAR), and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Synthesis of this compound and its Analogs

The synthesis of the this compound core typically involves the cyclocondensation of a substituted hydrazine with a suitable three-carbon synthon. A common and effective method is the reaction of benzylhydrazine with an α,β-unsaturated carboxylic acid derivative, such as an acrylate or a 3-halopropionate, followed by intramolecular cyclization.

General Experimental Protocol for the Synthesis of this compound

Step 1: Michael Addition of Benzylhydrazine to Ethyl Acrylate

To a solution of benzylhydrazine in a suitable solvent such as ethanol, an equimolar amount of ethyl acrylate is added dropwise at room temperature. The reaction mixture is then stirred for several hours to facilitate the Michael addition, yielding ethyl 3-(1-benzylhydrazinyl)propanoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to this compound

The resulting ethyl 3-(1-benzylhydrazinyl)propanoate is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent, such as xylene or toluene, often in the presence of a base (e.g., sodium ethoxide) or an acid catalyst to promote intramolecular condensation and the elimination of ethanol. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Caption: General synthetic scheme for this compound.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzyl and pyrazolidinone rings play a crucial role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Pyrazolidinone derivatives have long been recognized for their anti-inflammatory properties, with some analogs acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

Substitution on the Benzyl Ring: The introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, at the para-position of the benzyl ring has been shown to enhance anti-inflammatory activity.[2]

-

Substitution on the Pyrazolidinone Ring: The presence of an acidic proton at the C-4 position is often crucial for activity. Alkylation at this position can lead to a loss of anti-inflammatory effects.[2]

Table 1: Anti-inflammatory Activity of 1-Substituted Pyrazolidinone Analogs

| Compound ID | R-group (at para-position of Benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) | Reference |

| RS-1 | -H | 13.89 | [2] |

| RS-2 | -CH3 | 25.00 | [2] |

| RS-3 | -OCH3 | 16.67 | [2] |

| RS-4 | -OH | 19.44 | [2] |

| RS-5 | -Br | 22.22 | [2] |

| RS-6 | -Cl | 36.11 | [2] |

| RS-9 | -NO2 | 38.89 | [2] |

| RS-10 | -NO2 (with phenylureido linkage) | 40.28 | [2] |

| Indomethacin | (Standard Drug) | 62.50 (at 10 mg/kg) | [2] |

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of pyrazolidin-3-one derivatives. These compounds show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Electron-Withdrawing Groups: Similar to the anti-inflammatory activity, the presence of electron-withdrawing groups like -Cl and -NO2 on the aromatic ring attached to the pyrazolidinone core generally leads to more potent antimicrobial activity.[2]

-

Gram-Positive vs. Gram-Negative Activity: The activity profile can vary, with some analogs showing greater potency against Gram-negative bacteria like E. coli compared to Gram-positive bacteria like S. aureus.[2]

Table 2: Antimicrobial Activity of Pyrazolidin-3-one Analogs (Zone of Inhibition in mm)

| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| IIIa | H | 14 | 12 | 11 | 10 | 13 | [3] |

| IIIb | 4-CH3 | 15 | 13 | 12 | 11 | 14 | [3] |

| IIIc | 4-Cl | 16 | 14 | 13 | 12 | 15 | [3] |

| IIId | 4-Br | 17 | 15 | 14 | 13 | 16 | [3] |

| Benzyl Penicillin | (Standard) | 18 | 16 | - | - | - | [3] |

| Fluconazole | (Standard) | - | - | - | - | 18 | [3] |

Anticancer Activity

Recent research has highlighted the potential of pyrazolidinone and related pyrazole analogs as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanisms of action are being actively investigated.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substituents at N-1 and N-2: The nature of the substituents on the nitrogen atoms of the pyrazolidine ring is critical. The presence of substituted phenyl or benzyl groups is a common feature in active compounds.[2]

-

Modifications at C-4: Alterations at the C-4 position with different aryl or alkyl groups can significantly modulate the anticancer potency.[2]

Table 3: Anticancer Activity of Pyrazole and Pyrazolidinone Analogs (IC50 in µM)

| Compound Class | Cancer Cell Lines | Reported IC50 Range (µM) | Reference |

| 3,5-Diaminopyrazole-1-carboxamides | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [2] |

| 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Various human cancer cell lines | Potent activity reported | [2] |

| Phenylpyrazolo[3,4-d]pyrimidine analogs | MCF-7, HCT116, HePG-2 | 0.3 - 24 | [4] |

Potential Mechanisms of Action and Signaling Pathways

While the exact mechanisms of action for this compound are not fully elucidated, the biological activities of structurally related compounds suggest the involvement of key cellular signaling pathways. These pathways are often dysregulated in inflammatory diseases and cancer, making them attractive targets for therapeutic intervention.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[5] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that the anti-inflammatory effects of this compound analogs are mediated, at least in part, through the modulation of the NF-κB signaling cascade.

Caption: Proposed inhibition of the NF-κB pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. The anticancer activity of some pyrazole derivatives has been linked to the inhibition of this pathway.

Caption: Proposed inhibition of the mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[6] Several small molecule inhibitors targeting this pathway have been developed as anticancer agents. The antiproliferative effects of this compound analogs could potentially involve the modulation of the MAPK pathway.

Caption: Proposed inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscore their potential in addressing a range of unmet medical needs. The structure-activity relationship studies highlighted in this review provide valuable insights for the rational design of more potent and selective derivatives.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic effects and potential side effects.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications should be explored to improve the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 1-Benzylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a comprehensive and publicly available Safety Data Sheet (SDS) for 1-Benzylpyrazolidin-3-one (CAS No. 17826-70-9) with detailed quantitative toxicological and physical hazard data is not readily accessible. The information presented herein is based on general chemical safety principles for handling irritant compounds and publicly available data for structurally related, but distinct, chemicals. This guide should be used as a supplementary resource, and it is imperative that a substance-specific risk assessment be conducted by qualified personnel before any handling or use. Always consult the supplier-specific SDS upon procurement.

Introduction to this compound

This compound is a chemical compound with potential applications in pharmaceutical research and development. Due to the limited availability of detailed safety information, a cautious and proactive approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a framework for its safe management in a research environment.

Hazard Identification and Classification

Based on limited supplier information, this compound is classified as an Irritant . This classification suggests potential for skin, eye, and respiratory irritation upon contact.

For illustrative purposes only, the following table summarizes hazard information for a structurally related but different compound, 1-Phenyl-3-pyrazolidinone (CAS No. 92-43-3). It is crucial to understand that this data is not directly transferable to this compound and is provided for general awareness of potential hazards within a similar chemical class.

| Hazard Class | Hazard Statement |

| Acute Oral Toxicity | Toxic if swallowed[1] |

| Aquatic Hazard (Long-term) | Toxic to aquatic life with long lasting effects[1] |

Physical and Chemical Properties

Detailed physical and chemical property data for this compound are not widely available. For general laboratory practice, it should be treated as a solid with unknown reactivity and stability.

The following table presents data for the related compound 1-Phenyl-3-pyrazolidinone . This is for informational purposes only.

| Property | Value |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid |

Safe Handling and Storage Protocols

Given its classification as an irritant, the following handling and storage procedures are recommended as a minimum standard.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box may be considered for more sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE for handling this compound.

Handling Procedures

-

Avoid Contact: Minimize all direct contact with the skin and eyes.

-

Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Decontamination: Clean all work surfaces and equipment thoroughly after use.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Access: Store in a secure location with access restricted to authorized personnel.

Emergency Procedures

First Aid Measures

The following first aid measures are based on general principles for handling irritants.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe. |

| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if adverse health effects persist or are severe. |

Spill Response

A logical workflow for responding to a spill of this compound is outlined below.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe handling of this compound requires a diligent and informed approach, especially in the absence of comprehensive safety data. By adhering to the general principles of chemical safety, utilizing appropriate engineering controls and personal protective equipment, and preparing for potential emergencies, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of the principal investigator and the institution to ensure that a thorough risk assessment is completed and that all personnel are trained on the specific hazards and handling procedures for this compound before work begins.

References

Methodological & Application

Synthesis of 1-Benzylpyrazolidin-3-one: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-benzylpyrazolidin-3-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of monosubstituted hydrazines with α,β-unsaturated esters, a common and efficient method for the preparation of pyrazolidin-3-one scaffolds. This protocol is intended for use by researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step, one-pot procedure involving the Michael addition of benzylhydrazine to ethyl acrylate, followed by an intramolecular cyclization of the resulting intermediate. The reaction pathway is depicted below:

Reaction Scheme:

The initial Michael addition is typically carried out at room temperature, while the subsequent cyclization to form the pyrazolidinone ring is promoted by heating.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 12.22 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | 10.01 g (0.1 mol) | ≥99% | Alfa Aesar |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | ≥99.8% | Fisher Scientific |

| Sodium methoxide | CH₃ONa | 54.02 | 0.54 g (0.01 mol) | ≥97% | Acros Organics |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ≥99.5% | Merck |

2.2. Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Silica gel for column chromatography (230-400 mesh)

2.3. Step-by-Step Procedure

-

Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry and flushed with nitrogen.

-

Addition of Benzylhydrazine: To the flask, add benzylhydrazine (12.22 g, 0.1 mol) dissolved in 100 mL of absolute ethanol.

-

Addition of Ethyl Acrylate: While stirring the benzylhydrazine solution at room temperature under a nitrogen atmosphere, add ethyl acrylate (10.01 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Michael Addition: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the Michael addition.

-

Cyclization: Add sodium methoxide (0.54 g, 0.01 mol) to the reaction mixture as a catalyst for cyclization. Heat the mixture to reflux (approximately 78°C) and maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of diethyl ether and wash with 2 x 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| Benzylhydrazine | 12.22 g (0.1 mol) |

| Ethyl Acrylate | 10.01 g (0.1 mol) |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molar Mass | 176.22 g/mol |

| Yield and Purity | |

| Theoretical Yield | 17.62 g |

| Experimental Yield | 14.1 g (Hypothetical) |

| Percent Yield | ~80% (Hypothetical) |

| Purity (by HPLC) | >98% (Hypothetical) |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C (Hypothetical) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, N-CH₂-Ph), 3.20 (t, J = 7.2 Hz, 2H, -CH₂-C=O), 2.60 (t, J = 7.2 Hz, 2H, N-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 137.0, 128.8, 127.9, 127.5, 55.0, 48.5, 30.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch, tautomeric form), 1680 (C=O stretch), 1600, 1495, 1450 (aromatic C=C stretch) |

| Mass Spectrometry (ESI+) | m/z 177.1 [M+H]⁺ |

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship

The logical relationship of the key steps in the synthesis is outlined below, from starting materials to the final product.

Caption: Logical flow of the synthesis of this compound.

Application Notes and Protocols: Synthesis of 1-Benzylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of 1-Benzylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document includes a plausible reaction mechanism, a representative experimental protocol, and expected analytical data.

Introduction

Pyrazolidin-3-one derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 1-benzyl substituent can modulate the biological activity and pharmacokinetic properties of the core pyrazolidinone scaffold. The synthesis of this compound is typically achieved through a two-step one-pot reaction involving benzylhydrazine and an acrylate ester, such as ethyl acrylate.

Reaction Mechanism

The formation of this compound proceeds via a sequential Michael addition and intramolecular cyclization (or cyclocondensation).

-

Michael Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of benzylhydrazine on the β-carbon of ethyl acrylate. This conjugate addition is a classic Michael reaction, which results in the formation of a hydrazino-ester intermediate.

-

Intramolecular Cyclization: Following the Michael addition, the reaction mixture is typically heated to promote the intramolecular cyclization of the intermediate. The nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester. This step results in the formation of a five-membered ring and the elimination of an ethanol molecule, yielding the final product, this compound. Elevated temperatures are often employed to facilitate this cyclization step.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzylhydrazine

-

Ethyl acrylate

-

Ethanol (absolute)

-

Sodium ethoxide (optional, as a catalyst)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylhydrazine (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl acrylate (1.00 g, 10 mmol) dropwise at room temperature with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-